Perphenazine N1,N4-Dioxide Hydrochloride

Impurity profiling Pharmaceutical reference standards Oxidative degradation

Perphenazine N1,N4-Dioxide Hydrochloride (CAS 2724727-09-5; molecular formula C21H26ClN3O3S·ClH; molecular weight 472.43 g/mol) is a bis-N-oxide derivative of the first-generation piperazinyl phenothiazine antipsychotic perphenazine, in which both nitrogen atoms of the piperazine ring (positions N1 and N4) are oxidized to N-oxide functionalities. It is supplied as a neat reference standard under the Mikromol brand with ISO 17034 accreditation and is classified as a non-pharmacopeial impurity reference material within the perphenazine analytical portfolio.

Molecular Formula C21H27Cl2N3O3S
Molecular Weight 472.4 g/mol
Cat. No. B13429678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine N1,N4-Dioxide Hydrochloride
Molecular FormulaC21H27Cl2N3O3S
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl
InChIInChI=1S/C21H26ClN3O3S.ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)29-21)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H
InChIKeyCUYZJGPYQWZEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perphenazine N1,N4-Dioxide Hydrochloride: Reference-Standard Identity, Physicochemical Profile, and Procurement Context


Perphenazine N1,N4-Dioxide Hydrochloride (CAS 2724727-09-5; molecular formula C21H26ClN3O3S·ClH; molecular weight 472.43 g/mol) is a bis-N-oxide derivative of the first-generation piperazinyl phenothiazine antipsychotic perphenazine, in which both nitrogen atoms of the piperazine ring (positions N1 and N4) are oxidized to N-oxide functionalities . It is supplied as a neat reference standard under the Mikromol brand with ISO 17034 accreditation and is classified as a non-pharmacopeial impurity reference material within the perphenazine analytical portfolio . The compound is structurally and chromatographically distinct from the pharmacopeial impurity Perphenazine Sulfoxide (EP Impurity A / USP Perphenazine Sulfoxide RS, CAS 10078-25-8) and from the mono-N-oxide Perphenazine N1-Oxide (CAS 803615-00-1), and is utilized primarily as an analytical reference for impurity profiling, forced-degradation studies, and stability-indicating HPLC method validation in pharmaceutical quality-control environments [1].

Why a Generic Perphenazine Impurity Standard Cannot Replace Perphenazine N1,N4-Dioxide Hydrochloride in Pharmaceutical Analysis


Impurity reference standards used in perphenazine pharmaceutical analysis are not interchangeable because structurally distinct oxidized impurities—the ring sulfoxide (EP Impurity A), the mono-N-oxide (Perphenazine N1-Oxide), and the bis-N-oxide (Perphenazine N1,N4-Dioxide)—exhibit different chromatographic retention times, distinct mass-spectral fragmentation patterns, and divergent dopamine-receptor pharmacological activity profiles [1]. Perphenazine Sulfoxide, the USP/EP-specified impurity, is virtually inactive at dopamine D2, α1-adrenoceptor, and α2-adrenoceptor binding sites, whereas piperazinyl N-oxide congeners can retain partial antidopaminergic activity [2]. Using the wrong oxidized-impurity standard during HPLC method validation or forced-degradation peak identification therefore risks both analytical misassignment and failure to meet ICH Q3A/Q3B impurity qualification thresholds for unidentified peaks exceeding 0.1% area [3]. The quantitative evidence below demonstrates exactly where Perphenazine N1,N4-Dioxide Hydrochloride provides differentiation that is material to scientific selection.

Quantitative Differentiation Evidence: Perphenazine N1,N4-Dioxide Hydrochloride Versus Closest Analogs


Structural Differentiation: Bis-N-Oxide vs. Mono-N-Oxide Oxidation State and Molecular Identity

Perphenazine N1,N4-Dioxide Hydrochloride (C21H26ClN3O3S·ClH; MW 472.43 g/mol; CAS 2724727-09-5) is the bis-N-oxide of perphenazine in which both N1 and N4 of the piperazine ring bear N-oxide groups, as confirmed by the IUPAC name 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;hydrochloride and the SMILES notation showing [N+]([O-]) at both piperazine positions . By contrast, Perphenazine N1-Oxide (CAS 803615-00-1; C21H26ClN3O2S; MW 419.97 g/mol) bears only a single N-oxide at the N1 position, leaving the N4 nitrogen as a free tertiary amine . This structural difference—two oxidized nitrogens versus one—produces a molecular-weight increment of 52.46 g/mol (12.5% larger), alters the compound's lipophilicity and hydrogen-bonding capacity, and generates a distinct retention time in reversed-phase HPLC .

Impurity profiling Pharmaceutical reference standards Oxidative degradation

Dopamine D2 Receptor Affinity: Class-Level Evidence That Piperazinyl N-Oxidation Drastically Attenuates Target Engagement

No direct radioligand-binding data are publicly available for Perphenazine N1,N4-Dioxide Hydrochloride at isolated human or rat dopamine receptors. However, strong class-level evidence exists from the structurally analogous piperazinyl phenothiazine fluphenazine. Aravagiri et al. (1995) demonstrated that fluphenazine N4′-oxide (FLU-NO)—the direct structural congener of perphenazine N1,N4-dioxide, both possessing a piperazine N-oxide in a phenothiazine scaffold—retains only 1% to 3% of the parent drug's affinity for dopamine D1 and D2 receptors in rat brain tissue [1]. For perphenazine itself, the parent drug exhibits a dopamine D2 Ki of 1.4 nM in rat brain [2], whereas its ring sulfoxide metabolite is described as 'virtually inactive in all binding systems' (D2, α1, α2) [3]. Extrapolating from the fluphenazine N-oxide data, perphenazine N1,N4-dioxide is expected to display D2 receptor affinity in the range of ≤0.04–0.05 nM Ki (estimated 1–3% residual activity) to >40 nM Ki (if near-complete inactivation occurs), representing a ≥30-fold attenuation relative to the parent perphenazine [1][2].

Dopamine D2 receptor Structure-activity relationship Metabolite pharmacology

Piperazinyl N-Oxide vs. Ring Sulfoxide: Divergent in Vivo Antidopaminergic Activity Within the Phenothiazine Class

Lewis et al. (1983) directly compared the in vivo and in vitro antidopaminergic activity of phenothiazine N-oxides versus their parent drugs. After direct lateral ventricular injection in rats, fluphenazine-NO and trifluoperazine-NO (both piperazinyl-4-N-oxides) exhibited significant antidopaminergic activity, antagonizing amphetamine-induced locomotion and, to a lesser extent, apomorphine-induced stereotypy [1]. In vitro, these piperazinyl N-oxides inhibited [3H]spiperone binding to rat striatal membranes and dopamine-stimulated adenylate cyclase. Conversely, chlorpromazine-NO (a side-chain dimethylamino N-oxide, not a piperazinyl N-oxide) did not show significant antidopaminergic activity in either in vitro test, nor did it block amphetamine- or apomorphine-induced behavior when centrally administered—its apparent activity after intraperitoneal injection was attributable to peripheral metabolic reduction back to the parent drug [1]. Meanwhile, perphenazine ring sulfoxide (EP Impurity A) is reported as virtually inactive at D2, α1, and α2 binding sites, with a D2 Ki of 5.9 nM representing a ≥4.2-fold loss relative to parent perphenazine [2]. These data establish that within the phenothiazine class, the site of oxidation (piperazine N vs. ring S) is a critical determinant of retained pharmacological activity.

In vivo pharmacology Antidopaminergic activity Phenothiazine N-oxides

ISO 17034-Accredited Reference Standard with Comprehensive Certificate of Analysis vs. Unaccredited Generic Impurity Standards

Perphenazine N1,N4-Dioxide Hydrochloride is supplied as a Mikromol-branded pharmaceutical impurity reference standard (LGC Standards, product code MM0826.09) manufactured under ISO 17034 accreditation, the international standard for reference material producers . Each 25 mg unit is accompanied by a comprehensive Certificate of Analysis (COA) that includes assignment of chromatographic purity by two independent analytical methods (typically HPLC-UV and qNMR or LC-MS), ensuring traceability and analytical certainty . By contrast, many generic (non-accredited) perphenazine impurity standards available from non-pharmacopeial suppliers lack ISO 17034 accreditation, may have purity assigned by a single method without orthogonal verification, and often do not provide the detailed impurity profile and uncertainty budget that regulatory submissions (ANDA/NDA) require under ICH Q3A/Q3B and Q7 guidelines . The Mikromol portfolio contains over 4,400 impurity reference materials, each with dual-method assay assignment wherever technically feasible .

ISO 17034 Reference standard accreditation Pharmaceutical quality control

Procurement-Guiding Application Scenarios for Perphenazine N1,N4-Dioxide Hydrochloride


Stability-Indicating HPLC Method Development: Resolution of Bis-N-Oxide from Mono-N-Oxide and Sulfoxide Degradants

During forced-degradation (oxidative stress) studies of perphenazine drug substance or finished dosage forms, hydrogen peroxide treatment generates multiple oxidized species. Perphenazine sulfoxide is the predominant product under dilute peroxide conditions [1], but extended oxidation can produce higher-order degradants including perphenazine N1,N4-dioxide. Because the N1,N4-dioxide exhibits a molecular weight 52.46 g/mol greater than the N1-oxide and distinct polarity due to the second N-oxide dipole, its HPLC retention time differs from both the sulfoxide and the mono-N-oxide. Using the Mikromol Perphenazine N1,N4-Dioxide Hydrochloride reference standard (MM0826.09) for peak spiking and system suitability ensures unambiguous peak identification in the chromatogram, enabling accurate quantitation of this specific degradant against ICH Q3B reporting thresholds (0.1% for individual unspecified degradation products) [2].

AND/NDA Regulatory Submission: Impurity Qualification When N-Oxide Impurity Exceeds Identification Threshold

Under ICH Q3A/Q3B, any impurity present at ≥0.1% (or ≥1 mg/day for a drug with a maximum daily dose ≤2 g/day) in the drug substance requires identification, and any impurity at ≥0.15% requires qualification [2]. Because piperazinyl N-oxides of phenothiazines can retain partial antidopaminergic activity—as demonstrated by fluphenazine-NO and trifluoperazine-NO, which significantly antagonized amphetamine-induced locomotion after central administration in rats [3]—the Perphenazine N1,N4-Dioxide impurity cannot be assumed to be pharmacologically inert like the ring sulfoxide (which is virtually inactive at D2, α1, and α2 receptors) [4]. Procurement of the authenticated reference standard enables toxicological qualification studies (e.g., in silico QSAR, Ames testing, or in vivo assessment) specifically addressing the bis-N-oxide impurity, supporting a data-driven impurity specification rationale in the Common Technical Document.

LC-MS/MS Metabolite Identification: Distinguishing Metabolic N-Oxidation from Chemical Oxidative Degradation

Perphenazine undergoes N-oxidation as a metabolic pathway mediated by cytochrome P450 enzymes as well as chemical N-oxidation during storage under oxidative stress [5][1]. In metabolite identification studies using human liver microsomes or hepatocytes, the Perphenazine N1,N4-Dioxide Hydrochloride reference standard provides a confirmed retention time, accurate mass (471.115 for the free base), and MS/MS fragmentation pattern that allows analytical chemists to distinguish between enzymatically generated N-oxide metabolites and chemically formed N-oxide degradation products. This distinction is critical for correctly attributing observed peaks in pharmacokinetic study samples and avoiding the misclassification of degradation products as circulating metabolites.

Supply Chain Quality Control: Identity Confirmation and Lot Release Testing of Perphenazine API

Perphenazine is metabolized extensively by sulfoxidation, N-dealkylation, hydroxylation, and N-oxidation in vivo [5], and analogous oxidative pathways can generate N-oxide impurities during API synthesis and storage. The Perphenazine N1,N4-Dioxide Hydrochloride standard (Mikromol MM0826.09, ISO 17034-accredited) enables QC laboratories to implement a specific impurity test targeting the bis-N-oxide degradant using the dual-method characterization data provided in the COA for system suitability verification . This is particularly relevant for perphenazine API manufactured via oxidative synthetic routes or subjected to prolonged storage under ICH Q1A stability conditions, where N-oxide formation may progressively increase.

Quote Request

Request a Quote for Perphenazine N1,N4-Dioxide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.